8-(Phenylamino)-5-((4-(phenylazo)-(6or7)-sulpho-1-naphthyl)azo)naphthalene-1-sulphonic acid
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Overview
Description
8-(Phenylamino)-5-[[4-(phenylazo)-(6or7)-sulfo-1-naphthyl]azo]naphthalene-1-sulfonic acid is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of multiple aromatic rings and sulfonic acid groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Phenylamino)-5-[[4-(phenylazo)-(6or7)-sulfo-1-naphthyl]azo]naphthalene-1-sulfonic acid typically involves multiple steps, including diazotization and azo coupling reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with a naphthalene derivative. The reaction conditions often require acidic environments, such as the use of hydrochloric acid or sulfuric acid, and controlled temperatures to ensure the formation of the desired azo compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch processes with stringent control over reaction parameters to achieve high yields and purity. The use of advanced techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
8-(Phenylamino)-5-[[4-(phenylazo)-(6or7)-sulfo-1-naphthyl]azo]naphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures, which are important intermediates in dye chemistry.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions include various substituted aromatic compounds, quinonoid structures, and aromatic amines, which have applications in dye synthesis and other chemical industries.
Scientific Research Applications
8-(Phenylamino)-5-[[4-(phenylazo)-(6or7)-sulfo-1-naphthyl]azo]naphthalene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex dyes and pigments.
Biology: The compound’s fluorescent properties make it useful in biological staining and imaging techniques.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a diagnostic tool.
Mechanism of Action
The mechanism of action of 8-(Phenylamino)-5-[[4-(phenylazo)-(6or7)-sulfo-1-naphthyl]azo]naphthalene-1-sulfonic acid involves its interaction with molecular targets through its azo and sulfonic acid groups. These interactions can lead to changes in the electronic structure of the compound, facilitating various chemical transformations. The molecular pathways involved include electron transfer processes and the formation of reactive intermediates that participate in subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
8-Anilinonaphthalene-1-sulfonic acid: This compound shares a similar naphthalene backbone but lacks the additional azo groups.
Magnesium 8-(phenylamino)naphthalene-1-sulphonate: This derivative includes a magnesium ion, which alters its chemical properties and applications
Uniqueness
8-(Phenylamino)-5-[[4-(phenylazo)-(6or7)-sulfo-1-naphthyl]azo]naphthalene-1-sulfonic acid is unique due to its multiple azo linkages and sulfonic acid groups, which confer distinct reactivity and versatility. These features make it particularly valuable in the synthesis of complex dyes and as a research tool in various scientific disciplines.
Properties
CAS No. |
70833-64-6 |
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Molecular Formula |
C32H23N5O6S2 |
Molecular Weight |
637.7 g/mol |
IUPAC Name |
8-anilino-5-[(4-phenyldiazenyl-6-sulfonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C32H23N5O6S2/c38-44(39,40)23-14-15-24-26(20-23)29(35-34-22-10-5-2-6-11-22)17-16-27(24)36-37-28-18-19-30(33-21-8-3-1-4-9-21)32-25(28)12-7-13-31(32)45(41,42)43/h1-20,33H,(H,38,39,40)(H,41,42,43) |
InChI Key |
VCNKKDWJUCNZBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C5C=CC(=CC5=C(C=C4)N=NC6=CC=CC=C6)S(=O)(=O)O)C=CC=C3S(=O)(=O)O |
Origin of Product |
United States |
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